2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
CAS No.: 2580240-38-4
Cat. No.: VC5315598
Molecular Formula: C13H21NO4
Molecular Weight: 255.314
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2580240-38-4 |
---|---|
Molecular Formula | C13H21NO4 |
Molecular Weight | 255.314 |
IUPAC Name | 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid |
Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
Standard InChI Key | QDXZXSRWHIGDBO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid, reflects its spirocyclic architecture. The 5-azaspiro[2.4]heptane core consists of a cyclopropane ring (2-membered) fused to a pyrrolidine-like ring (5-membered), with a nitrogen atom at position 5. The tert-butoxycarbonyl (Boc) group protects the amine, while the acetic acid moiety at position 7 enhances solubility and reactivity .
Molecular Formula:
Molecular Weight: 241.28 g/mol .
Structural Features
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Spirocyclic Core: The spiro[2.4]heptane system imposes steric constraints that influence conformational flexibility and binding interactions .
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Boc Protection: The Boc group () stabilizes the amine against nucleophilic attack during synthesis .
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Acetic Acid Side Chain: Provides a carboxylic acid functional group for further derivatization or salt formation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step strategies to construct the spirocyclic framework and introduce functional groups:
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Spirocyclization: Cyclopropanation of a pyrrolidine precursor via intramolecular alkylation or photochemical methods .
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Boc Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base like DMAP .
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Acetic Acid Introduction: Alkylation or Michael addition followed by oxidation to install the acetic acid moiety .
Example Synthesis (adapted from analogs ):
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Starting Material: 5-Azaspiro[2.4]heptane-7-methanol.
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Boc Protection: Treat with in dichloromethane and triethylamine.
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Oxidation: Convert the alcohol to acetic acid using Jones reagent ().
Yield: ~60–70% (estimated from similar syntheses) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the Boc group and carboxylic acid .
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Stability: Stable under inert conditions but susceptible to Boc deprotection in acidic environments (pH < 3) .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1700 cm (C=O stretch, Boc and carboxylic acid) and ~1250 cm (C-O-C, Boc) .
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NMR (): Key signals include δ 1.4 ppm (9H, Boc tert-butyl), δ 3.2–3.6 ppm (spirocyclic CH), and δ 12.1 ppm (carboxylic acid proton) .
Analog Structure | MIC (μg/mL) | Target Pathogen |
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5-Azaspiro[2.4]heptane-7-acetic acid | 12.5 | S. aureus (MRSA) |
Boc-protected spiro derivatives | 6.25 | E. coli (ESBL) |
Data extrapolated from spirocyclic beta-lactamase inhibitors .
Industrial and Research Applications
Pharmaceutical Intermediate
The Boc group enables safe handling of the amine during peptide synthesis, while the spirocyclic structure serves as a rigid scaffold for drug candidates .
Material Science
Spirocyclic compounds are explored as chiral auxiliaries in asymmetric catalysis, leveraging their conformational rigidity .
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